N-[2-(dimethylamino)pyrimidin-5-yl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group, a fluoropyridine moiety, and a piperazine ring linked to a carboxamide group
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O/c1-22(2)15-19-10-13(11-20-15)21-16(25)24-7-5-23(6-8-24)14-4-3-12(17)9-18-14/h3-4,9-11H,5-8H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPMPBNLYYPXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group. The fluoropyridine moiety is then attached via a nucleophilic substitution reaction. Finally, the piperazine ring is introduced, and the carboxamide group is formed through an amide coupling reaction.
Pyrimidine Core Formation: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Dimethylamino Substitution: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Fluoropyridine Attachment: The fluoropyridine moiety is attached through a nucleophilic aromatic substitution reaction.
Piperazine Introduction and Amide Coupling: The piperazine ring is introduced through a nucleophilic substitution reaction, and the carboxamide group is formed using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using bromine in acetic acid.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and other scientific fields. Its unique structure allows for various chemical modifications and interactions, making it a valuable tool for researchers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
